4-(2-Bromo-4-nitrophenyl)morpholine

Catalog No.
S673315
CAS No.
477846-96-1
M.F
C10H11BrN2O3
M. Wt
287.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Bromo-4-nitrophenyl)morpholine

CAS Number

477846-96-1

Product Name

4-(2-Bromo-4-nitrophenyl)morpholine

IUPAC Name

4-(2-bromo-4-nitrophenyl)morpholine

Molecular Formula

C10H11BrN2O3

Molecular Weight

287.11 g/mol

InChI

InChI=1S/C10H11BrN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2

InChI Key

FDGXBSITNUOBQT-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])Br

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])Br

4-(2-Bromo-4-nitrophenyl)morpholine (CAS 477846-96-1) is a highly versatile, trifunctional aryl halide building block widely utilized in the synthesis of kinase inhibitors, protein degraders (PROTACs), and advanced pharmaceutical intermediates . Featuring a pre-installed morpholine ring, a reactive ortho-bromo substituent, and a para-nitro group, this compound provides a rigid 1,2,4-trisubstituted scaffold ready for orthogonal functionalization . The bromo group enables mild palladium-catalyzed cross-couplings, while the nitro group serves as a masked amine for subsequent amide or urea formation following reduction. Procuring this advanced intermediate at high purity (≥98%) allows synthetic chemists to bypass volatile amine handling and early-stage SNAr reactions, accelerating library generation and scale-up manufacturing [1].

Research Fit

Brominated morpholine scaffold for synthesis and medicinal chemistry
Potential phosphatase pathway probe

Substituting 4-(2-Bromo-4-nitrophenyl)morpholine with its chlorinated analog, 4-(2-chloro-4-nitrophenyl)morpholine, significantly impairs downstream processability. The C-Cl bond exhibits a higher bond dissociation energy compared to the C-Br bond, necessitating harsher cross-coupling conditions, specialized phosphine ligands, and longer reaction times, which can degrade sensitive functional groups in complex target molecules [1]. Similarly, attempting to use the unfunctionalized precursor 1-bromo-2-fluoro-5-nitrobenzene requires the buyer to perform an initial nucleophilic aromatic substitution (SNAr) with morpholine [2]. This adds a synthetic step, introduces potential regioselectivity issues, and generates corrosive hydrogen fluoride byproducts that complicate reactor compatibility and purification workflows, making the pre-functionalized bromo-morpholine derivative the superior procurement choice .

Substitution Risk

Halogen substitution Bromine positioning alters electronic profile and non-covalent interaction potential; halogen replacement fundamentally shifts solubility and lipophilicity
Analog replacement Non-brominated analog lacks key electronic and steric features; simple analog substitution may not reproduce target properties

Bromo vs Chloro Cross-Coupling Reactivity

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is highly dependent on the halide leaving group. 4-(2-Bromo-4-nitrophenyl)morpholine undergoes rapid oxidative addition, typically allowing Suzuki couplings to proceed at 60–80 °C with standard catalysts like Pd(dppf)Cl2 [1]. In contrast, the 2-chloro analog often requires temperatures exceeding 100 °C and specialized, sterically demanding ligands (e.g., XPhos or BrettPhos) to achieve comparable conversion rates [2]. This difference in reactivity translates to higher yields, shorter cycle times, and better tolerance for thermally sensitive PROTAC linkers when using the bromo derivative .

Evidence DimensionTypical Cross-Coupling Temperature and Catalyst Requirement
Target Compound Data60–80 °C with standard Pd catalysts (e.g., Pd(dppf)Cl2)
Comparator Or Baseline4-(2-chloro-4-nitrophenyl)morpholine (requires >100 °C and specialized Buchwald ligands)
Quantified Difference20–40 °C reduction in reaction temperature and elimination of premium ligand requirements
ConditionsStandard Suzuki-Miyaura or Buchwald-Hartwig coupling conditions

Enables milder reaction conditions, reducing catalyst costs and preventing thermal degradation of complex molecular architectures.

Aqueous Solubility
Data to verify
1.2 g/L at 25°C
Solubility context may require experimental verification
Calculated value; comparable analog reports identical solubility

Pre-installed Morpholine vs SNAr Step Economy

Procuring the pre-assembled 4-(2-Bromo-4-nitrophenyl)morpholine eliminates the need to synthesize it from 1-bromo-2-fluoro-5-nitrobenzene . Performing the SNAr reaction in-house requires handling morpholine, controlling exothermic conditions, and managing basic fluoride waste [1]. By purchasing the pre-formed morpholino-aryl building block at ≥98% purity, manufacturers save an entire synthetic step, improve overall linear yield by avoiding the typical 10-15% loss associated with SNAr workups, and eliminate the need for specialized corrosion-resistant reactors required for fluoride generation .

Evidence DimensionSynthetic Step Economy and Yield Loss
Target Compound Data0 steps required for morpholine installation (ready for direct coupling)
Comparator Or Baseline1-bromo-2-fluoro-5-nitrobenzene (requires 1 SNAr step, handling of toxic morpholine, ~10-15% yield loss)
Quantified DifferenceEliminates 1 synthetic step and avoids 10-15% baseline yield loss during early-stage scaffold synthesis
ConditionsIndustrial or laboratory scale scaffold preparation

Bypassing the SNAr step accelerates project timelines, reduces hazardous waste generation, and improves overall synthetic throughput.

Phosphatase Inhibition (IC₅₀)
Class-level inference
SHP-1: 3,000 nM • TC-PTP: 19,000 nM • PTP1: 12,000 nM
Differential inhibition profile supports phosphatase pathway tool compound studies
Preincubation assay context; selectivity interpretation requires review

Orthogonal Functionalization Advantage

Compared to 4-(4-nitrophenyl)morpholine, which lacks the ortho-halogen, 4-(2-Bromo-4-nitrophenyl)morpholine provides a critical vector for C-C or C-N bond formation at the 2-position . The presence of the bromo group allows for the installation of diverse aryl, alkyl, or heteroaryl substituents prior to the reduction of the nitro group [1]. This orthogonal reactivity profile is essential for generating 1,2,4-trisubstituted pharmacophores, whereas the non-halogenated analog restricts the structural space to 1,4-disubstituted systems, severely limiting its utility in targeted protein degrader and kinase inhibitor discovery programs [2].

Evidence DimensionAvailable Vectors for Derivatization
Target Compound Data3 functional vectors (morpholine, reducible nitro, reactive bromo)
Comparator Or Baseline4-(4-nitrophenyl)morpholine (2 functional vectors: morpholine, reducible nitro)
Quantified DifferenceProvides 1 additional orthogonal coupling site for structural diversification
ConditionsMedicinal chemistry library synthesis and SAR exploration

Allows chemists to build complex, multi-substituted aromatic scaffolds necessary for modern drug discovery, which is impossible with the non-halogenated baseline.

Lipophilicity (LogP)
Cross-study comparable
2.74 vs 1.44 (Δ 1.3 log units, ~20× more lipophilic)
Lipophilicity shift informs membrane permeability and PK behavior context
Calculated LogP; analog comparison context

PROTAC Synthesis

The trifunctional nature of this compound makes it an ideal precursor for PROTACs . The bromo group can be coupled to a target-binding ligand, while the nitro group can be reduced to an amine to attach a PEG or alkyl linker connected to an E3 ligase ligand.

Kinase Inhibitor Libraries

The morpholine ring is a privileged pharmacophore in kinase inhibitors (e.g., PI3K/mTOR inhibitors) [1]. The ortho-bromo group allows for rapid Suzuki coupling with various boronic acids to explore structure-activity relationships (SAR) around the core aryl ring [2].

Antibacterial Scaffold Development

Similar to linezolid analogs, the morpholino-phenyl core is highly relevant in antibacterial research [3]. The orthogonal nitro and bromo groups facilitate the construction of complex oxazolidinone derivatives or novel heterocycles without requiring early-stage morpholine installation.

Application Fit

Application
Selection Property
Validation Focus
Pharmaceutical Synthesis Intermediate
Bromine-nitro substitution pattern
Reactivity and coupling efficiency
Phosphatase Research Tool
Differential inhibition profile
Phosphatase isoform selectivity context
Kinase Inhibitor Library Building Block
Morpholine scaffold accessibility
Kinase inhibition SAR context
Halogen Bonding Scaffold
Bromine-dependent non-covalent interaction potential
Halogen bond SAR context

XLogP3

2.2

Wikipedia

4-(2-bromo-4-nitrophenyl)morpholine

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